An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methylisoquinolin-7-ol. As a member of the pharmacologically significant isoquinoline family, this compound presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document consolidates available data on related structures and provides expert insights into its reactivity, spectroscopic characteristics, and prospective utility. By offering detailed theoretical and practical perspectives, this guide aims to be an essential resource for researchers engaged in the exploration of novel isoquinoline derivatives.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a cornerstone of pharmacology.[1] The functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents in oncology, neurology, and infectious diseases.[2] 3-Methylisoquinolin-7-ol, a less-explored derivative, combines the key structural features of a methyl group at the 3-position and a hydroxyl group at the 7-position, offering unique opportunities for chemical modification and biological interaction. This guide will delve into the core chemical characteristics of this promising molecule.
Molecular Structure and Physicochemical Properties
3-Methylisoquinolin-7-ol is a bicyclic aromatic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The structure features a pyridine ring fused to a benzene ring, with a methyl substituent at the C-3 position and a hydroxyl group at the C-7 position.
Table 1: Physicochemical Properties of 3-Methylisoquinolin-7-ol
| Property | Value | Source/Predicted |
| CAS Number | 63485-73-4 | [Vendor Information] |
| Molecular Formula | C₁₀H₉NO | [Vendor Information] |
| Molecular Weight | 159.18 g/mol | [Calculated] |
| Melting Point | 252-255 °C | [Vendor Information] |
| Boiling Point | 330 °C | [Vendor Information] |
| Density | 1.210 g/cm³ | [Vendor Information] |
| pKa (most acidic) | ~9.0 (phenolic hydroxyl) | Predicted |
| pKa (most basic) | ~5.0 (isoquinoline nitrogen) | Predicted |
| LogP | ~1.8 | Predicted |
| Hydrogen Bond Donors | 1 | [Calculated] |
| Hydrogen Bond Acceptors | 2 | [Calculated] |
Solubility Profile
While experimental data for 3-Methylisoquinolin-7-ol is scarce, its solubility can be inferred from its structure. The presence of the polar hydroxyl group suggests a higher affinity for polar solvents compared to its non-hydroxylated counterpart, 3-methylisoquinoline. It is predicted to be sparingly soluble in water and soluble in polar organic solvents such as ethanol, methanol, and DMSO. The phenolic hydroxyl group allows for salt formation with bases, which would significantly increase its aqueous solubility.
Synthesis of 3-Methylisoquinolin-7-ol: A Proposed Route
Proposed Experimental Protocol: A Bischler-Napieralski Approach
This protocol outlines a plausible multi-step synthesis.
Step 1: Synthesis of N-(1-(3-methoxyphenyl)ethyl)acetamide
-
To a solution of 1-(m-methoxyphenyl)ethan-1-one in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude amine, add acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the desired amide.
Step 2: Cyclization to 3-Methyl-7-methoxyisoquinoline
-
To a solution of N-(1-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene, add phosphorus pentoxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Demethylation to 3-Methylisoquinolin-7-ol
-
Dissolve 3-Methyl-7-methoxyisoquinoline in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 3-Methylisoquinolin-7-ol.
Spectroscopic Characterization
While experimental spectra for 3-Methylisoquinolin-7-ol are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The hydroxyl group's presence will influence the chemical shifts of the protons on the benzene ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Methylisoquinolin-7-ol (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | ~9.5-10.5 | br s |
| H-1 | ~9.0-9.2 | s |
| H-4 | ~7.8-8.0 | s |
| H-5 | ~7.6-7.8 | d |
| H-6 | ~7.0-7.2 | dd |
| H-8 | ~7.3-7.5 | d |
| -CH₃ | ~2.5-2.7 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methylisoquinolin-7-ol (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (if in keto-tautomer) | N/A |
| Aromatic C-O | ~155-160 |
| Aromatic C-N | ~150-155 |
| Aromatic C-H | ~110-140 |
| Aromatic Quaternary C | ~120-145 |
| -CH₃ | ~20-25 |
Mass Spectrometry
The electron ionization mass spectrum of 3-Methylisoquinolin-7-ol is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl radical, and carbon monoxide.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.
Table 4: Predicted IR Absorption Frequencies for 3-Methylisoquinolin-7-ol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Strong, broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-2960 | Medium |
| C=N stretch | 1620-1650 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| C-O stretch (phenol) | 1200-1260 | Strong |
Chemical Reactivity
The reactivity of 3-Methylisoquinolin-7-ol is dictated by the interplay of the electron-rich phenolic ring and the electron-deficient pyridine ring, as well as the reactivity of the hydroxyl and methyl groups.
Reactions of the Isoquinoline Core
-
Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl group, directing electrophiles primarily to the ortho and para positions (C-6 and C-8). The pyridine ring is generally deactivated towards electrophilic attack.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-1 position, especially after N-oxidation.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo a variety of reactions, including:
-
O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl halides in the presence of a base will yield the corresponding ethers and esters.
-
Williamson Ether Synthesis: Formation of an ether by reacting the corresponding phenoxide with an alkyl halide.
-
Electrophilic Substitution on the Ring: The hydroxyl group strongly activates the benzene ring for reactions such as halogenation, nitration, and sulfonation.[7][8]
Reactions of the Methyl Group
The methyl group at the 3-position is relatively unreactive but can undergo oxidation under strong conditions.
Potential Applications in Research and Drug Development
While specific biological activities of 3-Methylisoquinolin-7-ol have not been extensively reported, the isoquinoline scaffold is a well-established pharmacophore.[1][2][9] Derivatives of isoquinoline have demonstrated a wide range of therapeutic effects, suggesting that 3-Methylisoquinolin-7-ol could serve as a valuable building block for the synthesis of novel bioactive molecules.
-
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity.[2] The 3-methyl and 7-hydroxyl groups on this scaffold could be further functionalized to explore interactions with various cancer-related targets.
-
Antimicrobial Agents: The isoquinoline core is present in several natural and synthetic antimicrobial compounds.
-
Neurological Disorders: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have shown activity in models of various neurological disorders.[10]
-
Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors.
Conclusion
3-Methylisoquinolin-7-ol represents a versatile and under-explored chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, predicted spectroscopic data, and a discussion of its chemical reactivity. By consolidating this information, we hope to stimulate further research into this promising molecule and facilitate the development of novel compounds with valuable biological and material properties.
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